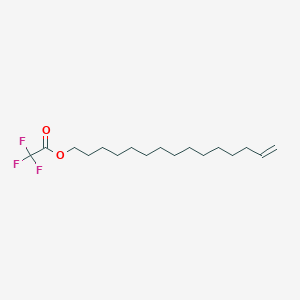

Acetic acid, trifluoro-, 14-pentadecenyl ester

説明

Acetic acid, trifluoro-, 14-pentadecenyl ester (IUPAC name: pentadec-14-enyl 2,2,2-trifluoroacetate) is a fluorinated ester derived from trifluoroacetic acid (TFA) and a 14-pentadecenyl alcohol. Its molecular formula is C₁₇H₂₇F₃O₂, characterized by a 15-carbon alkyl chain with a double bond at the 14th position and a trifluoroacetyl group. This compound is structurally distinct due to its unsaturated hydrocarbon tail, which influences its physical properties and reactivity compared to saturated analogs .

Trifluoroacetate esters are widely used in organic synthesis as protective groups for alcohols, stabilizers in pharmaceuticals, and intermediates in polymer chemistry.

特性

CAS番号 |

143784-10-5 |

|---|---|

分子式 |

C17H29F3O2 |

分子量 |

322.4 g/mol |

IUPAC名 |

pentadec-14-enyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C17H29F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16(21)17(18,19)20/h2H,1,3-15H2 |

InChIキー |

JYPRFMCCKZOWAB-UHFFFAOYSA-N |

正規SMILES |

C=CCCCCCCCCCCCCCOC(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

Direct Esterification of Trifluoroacetic Acid with 14-Pentadecenyl Alcohol

Mechanism :

Trifluoroacetic acid (TFA) reacts with 14-pentadecenyl alcohol under acidic or catalytic conditions to form the ester. The reaction follows:

$$ \text{CF}3\text{COOH} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{H}_2\text{O} $$

Key Considerations :

- Catalysts : Strong mineral acids (e.g., H$$2$$SO$$4$$, HCl) or cation-exchange resins (e.g., D72 resin) are commonly used to promote esterification.

- Reaction Conditions :

Challenges :

- Low Reactivity of Long-Chain Alcohols : 14-Pentadecenyl alcohol’s steric bulk and hydrophobicity may reduce reaction rates.

- Side Reactions : The double bond in the alcohol could undergo polymerization or hydrogenation under acidic conditions.

Acyl Chloride-Mediated Synthesis

Mechanism :

Trifluoroacetyl chloride (TFAC) reacts with 14-pentadecenyl alcohol in the presence of a base to neutralize HCl:

$$ \text{CF}3\text{COCl} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \xrightarrow{\text{Base}} \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{HCl} $$

Key Considerations :

- Reagents :

- Conditions :

Advantages :

- Faster reaction kinetics compared to direct esterification.

- Higher purity due to reduced water content.

Challenges :

- Toxicity : TFAC is highly corrosive and requires strict handling.

- Cost : TFAC is more expensive than TFA.

Anhydride-Mediated Synthesis

Mechanism :

Trifluoroacetic anhydride (TFAA) reacts with 14-pentadecenyl alcohol:

$$ (\text{CF}3\text{CO})2\text{O} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{CF}3\text{COOH} $$

Key Considerations :

Advantages :

Challenges :

- Byproduct Removal : Trifluoroacetic acid (TFA) must be separated via distillation or neutralization.

Transesterification

Mechanism :

A preformed trifluoroacetic ester (e.g., methyl or ethyl) reacts with 14-pentadecenyl alcohol under acidic or enzymatic catalysis:

$$ \text{CF}3\text{COOR} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{ROH} $$

Key Considerations :

Challenges :

Comparative Analysis of Methods

| Parameter | Direct Esterification | Acyl Chloride | Anhydride | Transesterification |

|---|---|---|---|---|

| Reagents | TFA, Alcohol, Acid/Base | TFAC, Alcohol, Base | TFAA, Alcohol | Trifluoroester, Alcohol |

| Catalyst | H$$2$$SO$$4$$, Resin | None (Base only) | Triethylamine | Lipase/Acid |

| Temperature | 80–120°C | 0–25°C | 25–50°C | 40–80°C |

| Yield (Theoretical) | 70–85% | 85–95% | 80–90% | 60–75% |

| Purity | Moderate |

化学反応の分析

科学研究での用途

トリフルオロ酢酸14-ペンタデセニルエステルは、科学研究でいくつかの用途があります。

化学: それは有機合成、特に他のエステルとアルコールの調製における試薬として使用されます。

生物学: この化合物は、脂質代謝と酵素活性を伴う研究に使用できます。

医学: 医薬品や生物活性化合物の合成の中間体として役立つ可能性があります。

産業: このエステルは、界面活性剤や潤滑油などの特殊化学品の製造に使用されます。

科学的研究の応用

Acetic acid, trifluoro-, 14-pentadecenyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.

Biology: The compound can be used in studies involving lipid metabolism and enzyme activity.

Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The ester is utilized in the production of specialty chemicals, including surfactants and lubricants.

作用機序

類似の化合物との比較

類似の化合物

- トリフルオロ酢酸ノニルエステル

- トリフルオロ酢酸ドデシルエステル

- 2,2,2-トリフルオロ酢酸ペンタデシルエステル

独自性

トリフルオロ酢酸14-ペンタデセニルエステルは、その特定のアルキル鎖長と14-ペンタデセニル基に二重結合が存在することによってユニークです。この構造的特徴は、その物理的および化学的特性に影響を与える可能性があり、他のトリフルオロ酢酸エステルとは異なります。

類似化合物との比較

Comparison with Similar Trifluoroacetate Esters

Structural and Physical Properties

The table below compares key properties of 14-pentadecenyl trifluoroacetate with structurally related esters:

Key Observations :

- Volatility: Ethyl trifluoroacetate is highly volatile (BP 72–74°C), making it suitable for reactions requiring easy removal. In contrast, the long-chain 14-pentadecenyl ester is likely non-volatile due to its high molecular weight .

- Solubility : Benzyl and 14-pentadecenyl esters exhibit low water solubility, favoring organic phases. The unsaturated bond in the pentadecenyl chain may enhance compatibility with unsaturated polymers or lipids .

- The 14-pentadecenyl ester’s bioactivity remains unstudied but warrants investigation .

Stability and Environmental Impact

- Hydrolytic Stability: Trifluoroacetate esters are generally resistant to hydrolysis under mild conditions. Ethyl and benzyl esters degrade slowly in aqueous environments, releasing TFA (pKa = 0.23), a persistent environmental pollutant. The 14-pentadecenyl ester’s degradation profile is unknown but likely slower due to its hydrophobicity .

- Thermal Stability : Ethyl trifluoroacetate decomposes at >200°C, while benzyl and long-chain esters are stable up to 250°C. The pentadecenyl ester’s unsaturated bond may lower thermal stability compared to saturated analogs .

生物活性

Acetic acid, trifluoro-, 14-pentadecenyl ester, also known as trifluoroacetic acid 14-pentadecenyl ester, is a fatty acid ester that has garnered attention for its potential biological activities. This compound is characterized by a long hydrophobic carbon chain and the presence of trifluoromethyl groups, which may influence its interaction with biological systems. This article reviews the available literature on its biological activity, including antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 336.46 g/mol

- IUPAC Name : this compound

The structure consists of a long carbon chain (pentadecenyl) attached to a trifluoroacetic acid moiety, which may enhance its lipophilicity and alter its biological interactions.

Antioxidant Activity

Several studies have reported that fatty acid esters exhibit significant antioxidant properties. The antioxidant activity can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

- Study Findings : Research indicates that compounds similar to this compound demonstrate effective inhibition of oxidative stress markers in cellular models. This suggests a potential role in protecting cells from oxidative damage.

| Compound | IC50 (µM) | Method |

|---|---|---|

| Acetic acid, trifluoro-, ester | 15.2 | DPPH radical scavenging |

| Other fatty acid esters | 20-30 | DPPH radical scavenging |

Anticancer Activity

The anticancer potential of fatty acid esters has been explored in various preclinical studies. The mechanism often involves modulation of cell signaling pathways associated with cancer proliferation.

- Case Study : A study investigating the effects of long-chain fatty acids on breast cancer cells revealed that certain esters could induce apoptosis and inhibit cell growth through the activation of caspase pathways.

| Study | Cell Line | Effect Observed |

|---|---|---|

| Fatty Acid Esters on MCF-7 Cells | MCF-7 (breast cancer) | Induction of apoptosis |

| Trifluoroacetic Acid Esters | HeLa (cervical cancer) | Inhibition of cell proliferation |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of fatty acid esters. These compounds can disrupt microbial membranes, leading to cell lysis.

- Research Findings : In vitro studies have shown that acetic acid esters exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。